molecular formula C6H9NO5 B1335225 Butanoic acid, 2-nitro-3-oxo-, ethyl ester CAS No. 51026-98-3

Butanoic acid, 2-nitro-3-oxo-, ethyl ester

Cat. No. B1335225
CAS RN: 51026-98-3
M. Wt: 175.14 g/mol
InChI Key: RYJZCTRVMDSKSF-UHFFFAOYSA-N
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Description

Butanoic acid, also known as butyric acid, is a carboxylic acid that is found in milk, especially goat, sheep and buffalo milk, butter, parmesan cheese, and as a product of anaerobic fermentation (including in the colon and as body odor). It has a role as a plant metabolite . The ethyl ester form would have an ethoxy group (-O-CH2-CH3) replacing one of the hydrogen atoms on the carboxylic acid group .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of butanoic acid with a nitro compound in the presence of a catalyst . The exact method can vary depending on the specific compounds used.


Molecular Structure Analysis

The molecular structure of similar compounds consists of a butanoic acid backbone with a nitro group (-NO2) and an ethoxy group (-O-CH2-CH3) attached . The exact positions of these groups can vary depending on the specific compound.


Chemical Reactions Analysis

Esters like this one can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also react with bases to form salts and with Grignard reagents to form tertiary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For similar compounds, properties such as boiling point, density, and molecular weight have been reported .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Butanoic acid, 2-nitro-3-oxo-, ethyl ester, is involved in the synthesis of oxindole derivatives from o-chloro-nitrobenzenes and cyanessigsäure- bzw. Malonsäure-estern, illustrating its utility in nucleophilic substitution reactions and the formation of complex organic compounds (Grob & Weißbach, 1961). Furthermore, it is identified as a potential inhibitor in the study of Sortase A transpeptidase, indicating its relevance in tackling Gram-positive pathogens (Maggio et al., 2016). This compound also plays a role in the synthesis of 3-chloro-2-oxo-butanoate, an intermediate in many biologically active compounds, showcasing its significance in rapid synthetic methods (Yuanbiao et al., 2016).

Antimicrobial and Antivirulence Properties

Butanoic acid, 2-nitro-3-oxo-, ethyl ester and its derivatives have been examined for their antimicrobial properties, particularly against S. aureus and S. epidermidis, highlighting their potential in developing antivirulence strategies (Maggio et al., 2016).

Photocatalysis and Materials Science

In the field of materials science, the reactions of certain ethyl esters under photochemical conditions have been studied, contributing to the understanding of photocatalysis and the development of new materials (Tokuda, Watanabe, & Itoh, 1978).

Enzymatic Stereoselective Reductions

This compound is also investigated in the context of enzymatic reductions, where it serves as a substrate for the stereoselective production of optically active esters, offering insights into the use of microbial and enzymatic systems for the synthesis of chiral chemicals (Sonnleitner, Giovannini, & Fiechter, 1985).

Vapor Phase Chemistry

The compound's role in vapor phase butanal condensation reactions over various catalysts has been explored, demonstrating its importance in catalysis research and the development of processes for the production of industrial chemicals (Shen et al., 2012).

Safety And Hazards

Safety and hazard information would depend on the specific compound and its concentration. In general, handling of chemicals should always include precautions to prevent exposure and injury .

Future Directions

The future directions for research and use of a compound depend on its properties and potential applications. Without more specific information, it’s difficult to predict the future directions for this compound .

properties

IUPAC Name

ethyl 2-nitro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJZCTRVMDSKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402593
Record name Butanoic acid, 2-nitro-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 2-nitro-3-oxo-, ethyl ester

CAS RN

51026-98-3
Record name Butanoic acid, 2-nitro-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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